molecular formula C17H17N5OS B2965433 N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034228-05-0

N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

カタログ番号: B2965433
CAS番号: 2034228-05-0
分子量: 339.42
InChIキー: JJCNHXHULRSKTO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C17H17N5OS and its molecular weight is 339.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The hybrid structure combines elements from benzothiazole and pyrimidine, which are known for their pharmacological properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Benzothiazole and Pyrimidine Moieties : The compound is synthesized through the reaction of 2-chloroacetamide derivatives with pyrimidine derivatives, utilizing various alkylating agents to modify the nitrogen sites for enhanced biological activity .
  • Characterization : Structural confirmation is achieved through spectroscopic methods such as IR and NMR, which validate the formation of the desired hybrid compound .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values indicate that modifications to the nitrogen on the pyrimidine ring can significantly enhance anti-tubercular activity:

  • Lead Compound : The initial compound exhibited an MIC of 3.9 µg/mL.
  • N-Alkylated Derivatives : Variants such as N-benzyl (5c) showed superior activity with an MIC of 0.24 µg/mL, demonstrating a trend where lipophilic substitutions increase efficacy against Mtb .

Anticancer Activity

The compound's potential as an anticancer agent is also under investigation:

  • Mechanism of Action : Studies suggest that benzothiazole-pyrimidine hybrids may induce apoptosis in cancer cells by disrupting cellular signaling pathways. This is supported by data showing cytotoxic effects on various cancer cell lines .
  • Case Studies : In vitro assays have been conducted to evaluate its effects on cell viability and proliferation in cancer models, revealing promising results that warrant further exploration.

Comparative Biological Activity Table

CompoundMIC (µg/mL)Activity Type
This compound3.9Antimicrobial
N-benzyl derivative (5c)0.24Enhanced Antimicrobial
N-ethyl acetate derivative (5b)0.98Antimicrobial
Lead Compound3.9Anticancer (preliminary)

Research Findings

Recent investigations into the biological activities of this compound have yielded several significant findings:

  • Selectivity Against DprE1 : The hybrid compounds exhibit selective inhibition against DprE1, an essential enzyme in the mycobacterial cell wall biosynthesis pathway, making them promising candidates for tuberculosis treatment .
  • Multi-target Potential : The design strategy employed suggests that these compounds may also act on multiple targets within cancer cells, enhancing their therapeutic potential beyond mere antimicrobial activity .

特性

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-11-5-4-6-13-15(11)20-17(24-13)21-16(23)12-9-14(19-10-18-12)22-7-2-3-8-22/h4-6,9-10H,2-3,7-8H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCNHXHULRSKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=NC=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。